![molecular formula C17H14BrClN4OS B2810057 N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1327311-62-5](/img/structure/B2810057.png)
N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide
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Description
N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H14BrClN4OS and its molecular weight is 437.74. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
Compounds with complex molecular structures such as N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide often exhibit unique properties that can be leveraged in the synthesis of novel pharmaceuticals or materials. The study on structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides highlights the significance of the spatial arrangement and intermolecular interactions in determining the compounds' physical and chemical properties, which are crucial for designing molecules with desired functionalities (Boechat et al., 2011).
Antimicrobial and Anticancer Applications
The synthesis and biological evaluation of related compounds demonstrate their potential in developing new treatments. For instance, novel sulphonamide derivatives showed good antimicrobial activity, underscoring the therapeutic potential of structurally related molecules (Fahim & Ismael, 2019). Additionally, the synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents indicates the promise of similar compounds in cancer therapy, with certain derivatives showing high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Enzyme Inhibition and Antidiabetic Agents
The creation of bi-heterocyclic compounds as valuable anti-diabetic agents highlights the application of thiazole and related structures in addressing metabolic disorders. These compounds were synthesized and evaluated for their enzyme inhibition capability, providing insights into the development of new therapeutic agents for diabetes (Abbasi et al., 2020).
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4OS/c1-10-6-11(18)2-4-14(10)22-16(24)7-13-9-25-17(21-13)23-15-5-3-12(19)8-20-15/h2-6,8-9H,7H2,1H3,(H,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHIBGBQDNMXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide |
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